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Compound of Interest

Compound Name: 2-cyclohexyl-2-ethoxyethan-1-ol
CAS No.: 1864613-13-7
Cat. No.: B6279697
Get Quote
. J

A Technical Analysis & Synthetic Guide for Drug
Discovery
Executive Summary

Yes, 2-cyclohexyl-2-ethoxyethan-1-ol is a distinct chiral building block.
It belongs to the class of

-hydroxy ethers (specifically an

-alkoxy alcohol relative to the cyclohexyl group). Its value in drug discovery lies in its ability to
introduce a lipophilic cyclohexyl motif alongside a specific ether linkage, providing a precise
spatial arrangement of Hydrogen Bond Acceptors (HBA) and Donors (HBD).

Unlike simple aliphatic alcohols, the C2 stereocenter in this molecule creates a rigid vector
between the hydrophobic cyclohexyl ring and the polar functionality. This makes it an excellent
scaffold for:
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 Bioisosteric Replacement: Mimicking isoleucine or leucine side chains while altering
metabolic susceptibility.

o Solubility Modulation: The ether oxygen increases aqueous solubility compared to the parent
alkyl chain without significantly compromising membrane permeability.

e Kinase & GPCR Targeting: Fitting into hydrophobic pockets (e.g., ATP binding sites) where
stereochemistry dictates affinity.

This guide details the structural basis of its chirality, validated synthetic routes for the pure
enantiomers, and protocols for analytical verification.

Structural Architecture & Stereochemistry

The molecule 2-cyclohexyl-2-ethoxyethan-1-ol (CAS: 1864613-13-7 for racemic) possesses
a single stereogenic center at Carbon 2.

Cahn-Ingold-Prelog (CIP) Priority Assignment
To determine the absolute configuration (

or

), we assign priorities to the four substituents attached to C2 based on atomic number and
connectivity.

» Priority 1: -OEt (Ethoxy group). Oxygen (Atomic Number 8) has the highest priority.
e Priority 2: -CH

OH (Hydroxymethyl group). Carbon bonded to (O, H, H).[1]
e Priority 3: -Cy (Cyclohexyl group). Carbon bonded to (C, C, H).

o Comparison: The Carbon in -CH

OH is bonded to Oxygen, whereas the Carbon in -Cy is bonded only to other Carbons.
Oxygen beats Carbon, so -CH

OH > -Cy.
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 Priority 4: -H (Hydrogen). Lowest priority.

Conclusion: The arrangement of these groups creates two non-superimposable enantiomers:
(R)-2-cyclohexyl-2-ethoxyethan-1-ol and (S)-2-cyclohexyl-2-ethoxyethan-1-ol.

Visualization of Stereochemistry

1. -OEt (Ethoxy)
(Oxygen attached)

2. -CH20H
(C attached to O)

3. -Cyclohexyl
o (C attached to C)

C2 Stereocenter

\\‘

4. -H
(Hydrogen)

Figure 1: Stereochemical Priority Assignment (CIP Rules)

Click to download full resolution via product page

Synthetic Routes: Accessing the Enantiomers[2][3]

[4][5]

Obtaining this building block in high enantiomeric excess (ee) is critical. We present two
primary routes: a Chiral Pool Approach (recommended for reliability) and a Kinetic Resolution
Approach (recommended for cost-efficiency).

Route A: The "Hexahydromandelic" Chiral Pool Strategy

This route utilizes (R)- or (S)-Mandelic acid as a low-cost, high-purity starting material.
Mechanism:

e Hydrogenation: Mandelic acid is hydrogenated to Hexahydromandelic acid
(Cyclohexylmandelic acid). Crucial: Use Rh/C or Rh/Al
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@)
to prevent racemization and ensure ring saturation.

 Esterification: Conversion to the ethyl ester.

o O-Alkylation: Introduction of the ethyl group. Note: Standard Williamson ether synthesis
(NaH) can cause racemization via enolization. We use Silver(l) Oxide (Ag

O) to preserve optical purity.
e Reduction: Conversion of the ester to the primary alcohol.
Protocol 1: Synthesis of (R)-2-cyclohexyl-2-ethoxyethan-1-ol
e Step 1: Hydrogenation
o Dissolve (R)-Mandelic acid (10 g) in MeOH (100 mL) with 5% Rh/Al

O
(500 mg).

o Hydrogenate at 50 psi H
for 12 h. Filter catalyst. Yield: ~98% (R)-Hexahydromandelic acid.
o Step 2: Esterification
o Reflux the acid in EtOH (50 mL) with catalytic H

SO

for 4 h. Neutralize and extract.[2]
o Step 3: Non-Racemizing O-Alkylation (Purdie-Irvine conditions)
o To a solution of Ethyl (R)-hexahydromandelate (1.0 eq) in DMF, add Ag

O (1.5 eq) and Ethyl lodide (2.0 eq).
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o Stir at room temperature for 24-48 h. (Ag

O acts as a mild base that does not abstract the
-proton, preventing racemization).
o Filter through Celite and concentrate.
e Step 4: Reduction
o Dissolve intermediate in dry THF at 0°C.

o Add LiAIH

(1.2 eq) portion-wise. Stir 2 h.

o Quench (Fieser method), filter, and distill.

Route B: Lipase-Catalyzed Kinetic Resolution

If the racemic material is sourced cheaply, enzymatic resolution provides >99% ee.

Protocol 2: Kinetic Resolution of Racemic 2-cyclohexyl-2-ethoxyethan-1-ol

Dissolve racemic alcohol (10 g) in Vinyl Acetate (50 mL) (acts as solvent and acyl donor).
o Add Novozym 435 (immobilized Candida antarctica Lipase B, 500 mg).
o Shake at 30°C. Monitor by chiral GC.

e The Logic: The enzyme selectively acetylates the (R)-enantiomer (typically), leaving the (S)-
alcohol unreacted (or vice versa depending on enzyme specificity).

o Separation: Separate the (S)-alcohol from the (R)-acetate via column chromatography.
e Hydrolysis: Hydrolyze the (R)-acetate with K

CO

/MeOH to recover pure (R)-alcohol.
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Synthetic Workflow Diagram

Starting Material: Starting Material:
(R)-Mandelic Acid Racemic 2-cyclohexyl-2-ethoxyethan-1-ol

1. Hydrogenation (Rh/C) Enzymatic Resolution
(Retains Stereochemistry) (Novozym 435, Vinyl Acetate)
e Separation:
(2. Esterification (EtOH/H+)) (Alcohol Vs Acetate)

3. O-Alkylation (Ag20, Etl) Target:

(PREVENTS RACEMIZATION) Enantiopure Alcohol

(4. Reduction (LiAIH4))

Target:

(R)-2-cyclohexyl-2-ethoxyethan-1-ol
(>98% ee)

Figure 2: Comparative Synthetic Pathways

Click to download full resolution via product page

Analytical Profiling & Quality Control

Trustworthiness in chiral synthesis requires rigorous validation.

Chiral HPLC Method

Standard reverse-phase columns cannot separate these enantiomers. Use normal-phase chiral
stationary phases.
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Parameter Condition

Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (95:5 or 98:2)

Flow Rate 0.5 - 1.0 mL/min

UV at 210 nm (low sensitivity due to lack of

Detection .

chromophore) or Refractive Index (RI)

If UV detection is difficult, derivatize with p-
Note nitrobenzoy! chloride to introduce a

chromophore.

NMR Validation (Mosher's Ester Analysis)

To determine absolute configuration without a reference standard:

React the alcohol with (R)-(-)-MTPA-CI (Mosher's acid chloride).

React a second aliquot with (S)-(+)-MTPA-CI.

Analyze

H NMR or
F NMR.

Calculate

. The pattern of positive/negative shifts for protons near the stereocenter will assign the
configuration based on the Mosher model.

Applications in Drug Discovery
Bioisostere for Leucinel/lsoleucine

The 2-cyclohexyl-2-ethoxy group occupies a similar volume to a leucine side chain but
introduces an ether oxygen.
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o Effect: The oxygen can accept a hydrogen bond from the protein backbone, potentially
locking the conformation of the drug-target complex.

» Metabolic Stability: The cyclohexyl ring blocks

-oxidation pathways common to aliphatic chains.

Solubilizing Linker

In Antibody-Drug Conjugates (ADCs) or PROTACS, lipophilicity often leads to aggregation.
o Application: Using this chiral alcohol as a linker moiety breaks planarity (due to the sp

stereocenter) and increases solubility via the ether oxygen, improving the pharmacokinetic
profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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